molecular formula C20H16N4O4S B11598575 (5Z)-5-(3-nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-nitrobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11598575
M. Wt: 408.4 g/mol
InChI Key: FPWZTTGARXXOBP-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a nitrophenyl group, a propoxyphenyl group, and a triazolothiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

For large-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This involves the use of continuous flow reactors, automated systems, and advanced purification techniques. The industrial production methods are designed to be scalable and environmentally friendly, ensuring that the compound can be produced in sufficient quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted triazolothiazoles .

Scientific Research Applications

(5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE include:

Uniqueness

What sets (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-(4-PROPOXYPHENYL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its unique combination of functional groups and its triazolothiazole core, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H16N4O4S

Molecular Weight

408.4 g/mol

IUPAC Name

(5Z)-5-[(3-nitrophenyl)methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H16N4O4S/c1-2-10-28-16-8-6-14(7-9-16)18-21-20-23(22-18)19(25)17(29-20)12-13-4-3-5-15(11-13)24(26)27/h3-9,11-12H,2,10H2,1H3/b17-12-

InChI Key

FPWZTTGARXXOBP-ATVHPVEESA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])SC3=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.